molecular formula C17H16N2O2S B604439 (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324065-20-5

(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B604439
CAS No.: 324065-20-5
M. Wt: 312.4g/mol
InChI Key: GZJNAMHXJFCUNA-VXLYETTFSA-N
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Description

(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a benzylideneamino group attached to a tetrahydrobenzo[b]thiophene ring, with additional functional groups such as a hydroxy, methoxy, and nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the following steps:

    Condensation Reaction: The primary step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of an acid or base catalyst. Common catalysts include acetic acid or sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete.

    Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification Techniques: Employing advanced purification techniques such as column chromatography or crystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with transition metals

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is explored for its potential therapeutic effects. It is studied for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and resins. Its unique structure allows it to impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptors, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
  • (E)-2-((3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
  • (E)-2-((2-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Uniqueness

The uniqueness of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile lies in its specific combination of functional groups. The presence of both hydroxy and methoxy groups on the benzylidene moiety, along with the nitrile group on the tetrahydrobenzo[b]thiophene ring, imparts distinct chemical properties. These properties include enhanced reactivity, potential for forming hydrogen bonds, and unique electronic characteristics, which differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-14-7-4-5-11(16(14)20)10-19-17-13(9-18)12-6-2-3-8-15(12)22-17/h4-5,7,10,20H,2-3,6,8H2,1H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNAMHXJFCUNA-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/C2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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